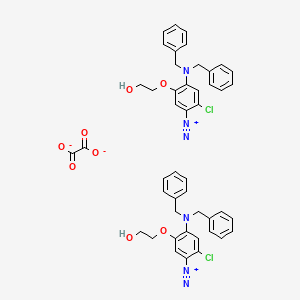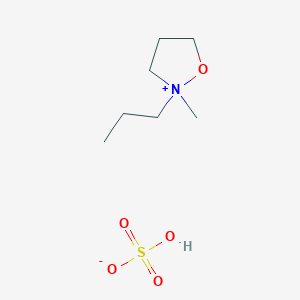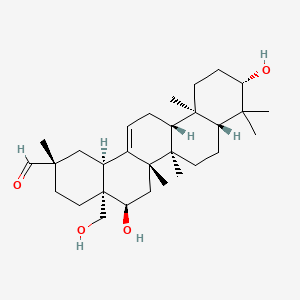
N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 281-116-0, also known as N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide, is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which lists substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide typically involves the reaction of 2,3-dihydrobenzo[b]thiophene with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide can be compared with similar compounds such as:
- 3-(Ethylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine
Uniqueness: The uniqueness of N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide lies in its specific structural features and the presence of the ethylamine group, which imparts distinct chemical and biological properties.
Comparaison Avec Des Composés Similaires
- 3-(Ethylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- N-ethyl-2,3-dihydrobenzo[b]thiophen-3-amine
Propriétés
Numéro CAS |
83863-52-9 |
|---|---|
Formule moléculaire |
C10H13NO2S |
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
N-ethyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C10H13NO2S/c1-2-11-9-7-14(12,13)10-6-4-3-5-8(9)10/h3-6,9,11H,2,7H2,1H3 |
Clé InChI |
LTMBFZGPQJDUIM-UHFFFAOYSA-N |
SMILES canonique |
CCNC1CS(=O)(=O)C2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)










